molecular formula C6H7IN2 B3030229 3-Iodo-6-methylpyridin-2-amine CAS No. 884495-19-6

3-Iodo-6-methylpyridin-2-amine

Cat. No. B3030229
CAS RN: 884495-19-6
M. Wt: 234.04
InChI Key: QOAIVYVMHSWJDH-UHFFFAOYSA-N
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Description

The compound "3-Iodo-6-methylpyridin-2-amine" is a derivative of pyridine, a heterocyclic aromatic organic compound with the chemical formula C5H5N. The presence of an iodine atom at the third position and a methyl group at the sixth position on the pyridine ring, along with an amine group at the second position, makes it a compound of interest in various chemical reactions and potential applications in medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of related pyridine derivatives can be complex and diverse. For instance, the synthesis of methyl 5-iodopyridine-2-carboximidate, a compound similar to this compound, involves the reaction of model compounds with a reagent designed to introduce heavy atoms into specific sites in proteins . Another related synthesis involves the reaction of 6-methylpyridin-2-amine with ethyl 3-bromo-2-oxopropionate to produce ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate, which has a planar molecular structure . These methods could potentially be adapted for the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of pyridine derivatives is often planar or near-planar due to the aromatic nature of the pyridine ring. For example, in the case of ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate, the six- and five-membered rings are almost planar, and the two rings are almost coplanar . This planarity is significant for the electronic properties and reactivity of the compound.

Chemical Reactions Analysis

Pyridine derivatives undergo various chemical reactions. The reaction of protein amino groups with methyl 5-iodopyridine-2-carboximidate is one such example, where the reagent reacts with amino groups under mild conditions to form N-monosubstituted amidines . In another study, (diacetoxy)iodobenzene-mediated oxidative C-H amination of imidazopyridines at ambient temperature was achieved, suggesting a radical pathway for the reaction . These reactions highlight the reactivity of pyridine derivatives at different positions on the ring.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the substituents on the pyridine ring. The iodine atom would contribute to the compound's molecular weight and could affect its boiling point and density. The presence of the amine group would make the compound a potential base, capable of forming salts with acids. The methyl group could confer hydrophobic character to the molecule. The electronic properties of pyridine derivatives, such as those studied in bis(terpyridine)ruthenium(II) complexes, are significant for understanding the electronic communication between redox centers .

Scientific Research Applications

Catalytic Applications

3-Iodo-6-methylpyridin-2-amine is utilized in various catalytic processes. Takács et al. (2007) demonstrated its use in homogeneous catalytic aminocarbonylation of nitrogen-containing iodo-heteroaromatics to synthesize N-substituted nicotinamide related compounds, which are of potential biological importance (Takács, Jakab, Petz, & Kollár, 2007). Similarly, Parrot et al. (2002) explored its efficient amination and alkylation using palladium-catalyzed cross-coupling reactions, leading to pharmacologically useful pyridazine derivatives (Parrot, Ritter, Wermuth, & Hibert, 2002).

Synthesis and Structural Analysis

In the field of synthesis and structural analysis, Noor et al. (2006) investigated the synthesis of trialkyltantalum complexes stabilized by aminopyridinato ligands derived from 6-methylpyridin-2-yl (among others), revealing diverse coordination environments (Noor, Kretschmer, & Kempe, 2006). Additionally, Yao et al. (2010) synthesized the title compound from a reaction involving 6-methylpyridin-2-amine, contributing to the understanding of molecular structures in crystallography (Yao, Wang, Guo, An, & Guan, 2010).

Chemical Reaction Mechanisms

This compound plays a role in understanding chemical reaction mechanisms. Rakhit et al. (1979) found that simple aminopyridines like 2-amino-6-methylpyridine are involved in the formation of aminals via Pummerer rearrangement, a unique chemical transformation process (Rakhit, Georges, & Bagli, 1979). Similarly, Pieterse & Hertog (2010) studied the rearrangements in aminations of halopyridines, presumably involving pyridyne intermediates, offering insights into reaction pathways involving halopyridines (Pieterse & Hertog, 2010).

Safety and Hazards

The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

properties

IUPAC Name

3-iodo-6-methylpyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7IN2/c1-4-2-3-5(7)6(8)9-4/h2-3H,1H3,(H2,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOAIVYVMHSWJDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)I)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7IN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00660542
Record name 3-Iodo-6-methylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00660542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

884495-19-6
Record name 3-Iodo-6-methylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00660542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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